molecular formula C12H24N2O3 B592266 tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate CAS No. 301221-57-8

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B592266
M. Wt: 244.335
InChI Key: SXJRBPRPVOCIFE-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 301221-57-8. It has a molecular weight of 244.33 and its IUPAC name is tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 383.2±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . Its molar refractivity is 65.7±0.3 cm^3, and it has a polar surface area of 76 Å^2 .

Scientific Research Applications

  • Synthesis of Intermediates for Biologically Active Compounds :

    • Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate (Kong et al., 2016).
    • Wang et al. (2015) reported on tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate as the key intermediate of Vandetanib, synthesized from piperidin-4-ylmethanol (Wang et al., 2015).
  • Synthesis of Enantiopure Derivatives for Chemical Studies :

    • Marin et al. (2004) prepared tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, useful for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from beta-amino acids (Marin et al., 2004).
  • Crystal Structure Analysis and Synthesis Methods :

    • Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, providing insights into its molecular packing and hydrogen bond interactions (Didierjean et al., 2004).
  • Synthesis of Cyclic Amino Acid Esters :

    • Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, characterized by NMR spectroscopy and mass spectrometry (Moriguchi et al., 2014).
  • Synthesis of Novel Pharmaceutical Intermediates :

    • Yamashita et al. (2015) synthesized (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride, a novel triple reuptake inhibitor, through several synthetic routes including lipase-catalyzed kinetic resolution (Yamashita et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJRBPRPVOCIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677300
Record name tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

CAS RN

301221-57-8
Record name 1,1-Dimethylethyl 4-(2-amino-1-hydroxyethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301221-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
P Di Lello, R Pastor, JM Murray, RA Blake… - Journal of medicinal …, 2017 - ACS Publications
USP7 is a deubiquitinase implicated in destabilizing the tumor suppressor p53, and for this reason it has gained increasing attention as a potential oncology target for small molecule …
Number of citations: 62 pubs.acs.org

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